molecular formula C22H16N2OS B5864939 N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide CAS No. 72149-83-8

N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide

Cat. No. B5864939
CAS RN: 72149-83-8
M. Wt: 356.4 g/mol
InChI Key: XFGLUOPONFXOFQ-UHFFFAOYSA-N
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Description

N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide, also known as MTT, is a synthetic compound that has been widely used in scientific research for its unique properties. MTT belongs to the class of thiazole dyes and has been extensively studied for its ability to interact with biological molecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide involves its interaction with biological molecules, including proteins and nucleic acids. This compound can bind to these molecules and alter their conformation, which can affect their function and interactions. The reduction of this compound by the mitochondrial electron transport chain is a key step in the detection of mitochondrial activity in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, this compound can interact with biological molecules and alter their function, which can have downstream effects on cellular processes. The use of this compound in experiments should be carefully controlled to ensure that the results are not affected by the presence of the compound.

Advantages and Limitations for Lab Experiments

The main advantage of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide is its ability to detect mitochondrial activity in cells, which is a key indicator of cell viability and function. This compound is also relatively easy to use and can be quantified using spectrophotometry. However, this compound has some limitations, including its potential to interact with biological molecules and alter their function. The use of this compound should be carefully controlled to ensure that the results are not affected by the presence of the compound.

Future Directions

There are several future directions for the use of N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide in scientific research. One area of interest is the development of new assays and techniques for the detection of mitochondrial activity using this compound. Another area of interest is the study of the interaction of this compound with biological molecules and the development of new compounds with similar properties. Additionally, the use of this compound in drug discovery and development is an area of active research, as the compound has the potential to be used as a screening tool for the identification of new drug candidates.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research for its ability to interact with biological molecules. The compound has been used in the detection of mitochondrial activity in cells, the study of protein-protein interactions, DNA binding, and enzyme activity. This compound has a low toxicity profile but can interact with biological molecules and alter their function. The use of this compound should be carefully controlled to ensure that the results are not affected by the presence of the compound. There are several future directions for the use of this compound in scientific research, including the development of new assays and techniques and the study of the interaction of this compound with biological molecules.

Synthesis Methods

N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with benzaldehyde followed by the reaction with benzoyl chloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized over the years to increase the yield and purity of the compound.

Scientific Research Applications

N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide has been extensively used in scientific research for its ability to interact with biological molecules. One of the most common applications of this compound is in the detection of mitochondrial activity in cells. This compound is reduced by the mitochondrial electron transport chain to form a purple formazan product, which can be quantified using spectrophotometry. This assay is widely used to evaluate the viability of cells and the effects of drugs and toxins on mitochondrial function.
This compound has also been used in the study of protein-protein interactions, DNA binding, and enzyme activity. This compound can bind to proteins and nucleic acids and alter their conformation, which can be used to study their function and interactions. This compound has been used to study the activity of enzymes such as peroxidases and dehydrogenases, which can catalyze the reduction of this compound to form formazan.

properties

IUPAC Name

N-(3,4-diphenyl-1,3-thiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(18-12-6-2-7-13-18)23-22-24(19-14-8-3-9-15-19)20(16-26-22)17-10-4-1-5-11-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGLUOPONFXOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359709
Record name N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72149-83-8
Record name N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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